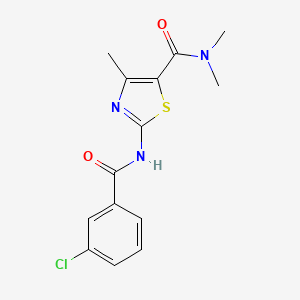
2-(3-CHLOROBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chlorobenzamido group, which is known for its potential biological activities.
Preparation Methods
The synthesis of 2-(3-chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone . The structure of the newly synthesized compound is characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and mass spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(3-Chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamido group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include sodium amide, potassium carbonate, and various organoboron reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it has been studied for its potential to act as an agonist for the sigma-1 receptor, which is involved in various cellular processes .
Comparison with Similar Compounds
2-(3-Chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds such as:
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound also contains a chlorobenzamido group and has been studied for its biological activities.
N-(2,4-Dichlorophenyl)-2-nitrobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-5-4-6-10(15)7-9/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEGIPVLAVUUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide](/img/structure/B5848951.png)
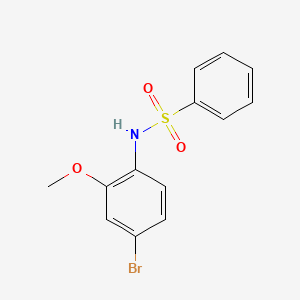
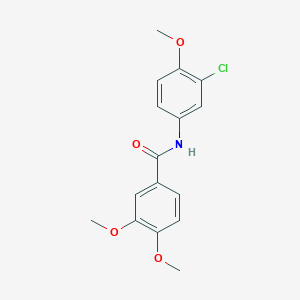
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(4-bromophenyl)sulfonyl-methylamino]acetate](/img/structure/B5848968.png)
![2-Bromo-4-chloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol](/img/structure/B5848975.png)
![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N~1~-(4-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5848992.png)
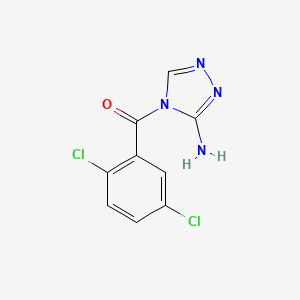
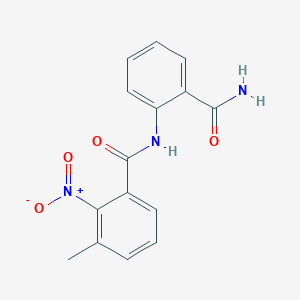
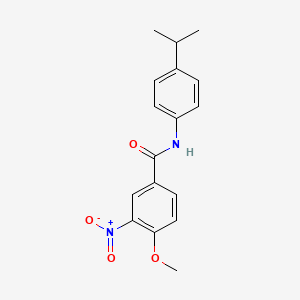
![N-isopropyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5849013.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol](/img/structure/B5849020.png)
![N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5849023.png)
